Cas no 1783713-03-0 (spiro[3H-benzofuran-2,4-piperidine]-6-ol)
![spiro[3H-benzofuran-2,4-piperidine]-6-ol structure](https://www.kuujia.com/scimg/cas/1783713-03-0x500.png)
spiro[3H-benzofuran-2,4-piperidine]-6-ol Chemical and Physical Properties
Names and Identifiers
-
- Spiro[benzofuran-2(3H),4'-piperidin]-6-ol
- spiro[3H-benzofuran-2,4-piperidine]-6-ol
-
- Inchi: 1S/C12H15NO2/c14-10-2-1-9-8-12(15-11(9)7-10)3-5-13-6-4-12/h1-2,7,13-14H,3-6,8H2
- InChI Key: DQAQVRROIAKBFY-UHFFFAOYSA-N
- SMILES: O1C2=CC(O)=CC=C2CC21CCNCC2
spiro[3H-benzofuran-2,4-piperidine]-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2467-1G |
spiro[3H-benzofuran-2,4-piperidine]-6-ol |
1783713-03-0 | 95% | 1g |
¥ 17,028.00 | 2023-04-14 |
spiro[3H-benzofuran-2,4-piperidine]-6-ol Related Literature
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on spiro[3H-benzofuran-2,4-piperidine]-6-ol
Comprehensive Overview of spiro[3H-benzofuran-2,4-piperidine]-6-ol (CAS No. 1783713-03-0): Properties, Applications, and Research Insights
The compound spiro[3H-benzofuran-2,4-piperidine]-6-ol (CAS No. 1783713-03-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its spirocyclic architecture, combining a benzofuran moiety with a piperidine ring, offers intriguing possibilities for drug discovery and material science. This article delves into its molecular characteristics, potential applications, and relevance to current scientific trends, including neurodegenerative disease research and small-molecule therapeutics.
From a structural perspective, spiro[3H-benzofuran-2,4-piperidine]-6-ol features a fused heterocyclic system, which is increasingly sought after in medicinal chemistry due to its ability to mimic natural ligands and enhance binding affinity. The presence of the hydroxyl group at the 6-position further expands its derivatization potential, making it a versatile scaffold for structure-activity relationship (SAR) studies. Researchers have noted its similarity to frameworks found in CNS-targeting compounds, sparking interest in its potential role in addressing unmet medical needs.
In the context of trending topics, this compound aligns with the growing demand for novel heterocycles in drug development. Searches for "spirocyclic compounds in drug design" and "benzofuran derivatives 2024" have surged, reflecting the scientific community's focus on innovative chemotypes. The spiro[3H-benzofuran-2,4-piperidine] core may offer advantages in blood-brain barrier permeability—a hot topic in neuropharmacology—as suggested by its balanced lipophilicity and hydrogen-bonding capacity.
Synthetic routes to CAS 1783713-03-0 typically involve multicomponent reactions or catalytic cyclization strategies, with recent publications emphasizing atom-economical methods. These approaches resonate with the pharmaceutical industry's push toward green chemistry and sustainable synthesis. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms the compound's stability under physiological conditions, a critical factor for preclinical development.
Beyond therapeutics, spiro[3H-benzofuran-2,4-piperidine]-6-ol has shown promise in material science applications. Its rigid structure could contribute to organic semiconductors or liquid crystal formulations, areas experiencing rapid growth due to advancements in flexible electronics. This dual applicability addresses frequent search queries like "multifunctional heterocyclic compounds" and "small molecules for optoelectronics."
Ongoing research explores the compound's pharmacophore potential, particularly in modulating G-protein-coupled receptors (GPCRs)—a dominant theme in 2024 drug target analyses. Preliminary computational studies suggest favorable docking scores with several neurological targets, though experimental validation remains underway. Such findings position 1783713-03-0 as a compelling candidate for fragment-based drug discovery campaigns.
In summary, spiro[3H-benzofuran-2,4-piperidine]-6-ol represents a convergence of structural innovation and practical utility. Its relevance to cutting-edge research areas—from precision medicine to advanced materials—ensures sustained scientific interest. As investigations progress, this compound may well emerge as a keystone in developing next-generation bioactive molecules and functional materials.
1783713-03-0 (spiro[3H-benzofuran-2,4-piperidine]-6-ol) Related Products
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)



